molecular formula C15H24N2O2 B12879323 N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide CAS No. 57124-91-1

N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

Cat. No.: B12879323
CAS No.: 57124-91-1
M. Wt: 264.36 g/mol
InChI Key: BVHDTEMUMTVCEH-UHFFFAOYSA-N
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Description

N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a synthetic acetamide derivative characterized by a cyclopentyl group at the 2-position of the acetamide backbone, an N-butyl chain, and a 4-methyl-substituted 1,3-oxazole ring at the second nitrogen. Its design aligns with trends in medicinal chemistry, where heterocyclic moieties (e.g., oxazole, thiazole) are leveraged for enhanced binding affinity and pharmacokinetic properties .

Properties

CAS No.

57124-91-1

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

N-butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C15H24N2O2/c1-3-4-9-17(15-16-12(2)11-19-15)14(18)10-13-7-5-6-8-13/h11,13H,3-10H2,1-2H3

InChI Key

BVHDTEMUMTVCEH-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=NC(=CO1)C)C(=O)CC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide typically involves multiple steps, including the formation of the oxazole ring and the attachment of the butyl and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature .

Industrial Production Methods

Industrial production of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Butyl-2-cyclopentyl-N-(4-methyloxazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Solubility/Stability Notes References
N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide Cyclopentyl, N-butyl, 4-methyloxazole ~308.4 (estimated) Not explicitly stated (inferred kinase/anti-inflammatory) Moderate lipophilicity due to cyclopentyl/butyl groups N/A
Pritelivir (N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide) Thiazole, sulfonamide, pyridinylphenyl 433.5 Antiviral (herpes simplex virus) Enhanced solubility from sulfonamide; stable in vaginal matrices
TASP0415914 (PI3Kγ inhibitor) Thiazole, hydroxypiperidinyl-oxadiazole 447.5 Anti-inflammatory (PI3Kγ inhibition) Moderate solubility; oral bioavailability demonstrated
4-(2-(Benzo[d]oxazol-2-ylthio)acetamido)-N-cyclohexylbenzamide Benzoxazole, cyclohexyl, thioacetamide ~413.5 Anticancer/antimicrobial (inferred) Low solubility due to bulky benzoxazole
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl, methylsulfonyl 306.7 Intermediate for heterocyclic synthesis High crystallinity; hydrogen-bonded chains

Heterocyclic Ring Influence

  • Oxazole vs. Thiazole: The 4-methyloxazole in the target compound may confer different electronic and steric effects compared to thiazole-based analogs like Pritelivir. Oxazoles, however, may improve metabolic stability due to reduced susceptibility to oxidative degradation .
  • Benzoxazole Derivatives : Compounds like those in incorporate larger aromatic systems (benzoxazole), which increase molecular rigidity but reduce solubility, limiting their bioavailability compared to the target compound’s smaller oxazole ring .

Substituent Effects

  • Sulfonamide vs. Methyloxazole : Pritelivir’s sulfonamide group improves aqueous solubility, critical for systemic antiviral efficacy, whereas the target compound’s methyloxazole may prioritize tissue permeability .

Biological Activity

N-Butyl-2-cyclopentyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the available literature on its biological activity, including antimicrobial properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

This compound (CAS Number: 12556887) has the molecular formula C15H24N2O2C_{15}H_{24}N_{2}O_{2}. The structure features a cyclopentyl group and an oxazole ring, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC15H24N2O2
Molecular Weight252.37 g/mol
LogP3.25
Melting PointNot Available

The biological activity of oxazole derivatives often involves interaction with key cellular targets. For example, compounds containing oxazole rings can inhibit enzymes or interfere with cellular signaling pathways. The presence of the cyclopentyl group may enhance binding affinity to specific biological targets due to increased hydrophobic interactions.

Case Studies

  • Antimicrobial Screening : In a study screening various oxazole derivatives, compounds with similar substituents exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that the position and nature of substituents significantly influenced antimicrobial efficacy .
  • Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on related compounds showed that modifications to the oxazole ring could lead to enhanced selectivity against cancer cell lines. This suggests that this compound may also possess anticancer properties worth exploring.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

  • Substituent Position : Variations in the position of the methyl group on the oxazole ring can affect lipophilicity and biological interactions.
  • Alkyl Chain Length : The butyl group may enhance membrane permeability, while the cyclopentyl moiety can provide steric hindrance that influences receptor binding.

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